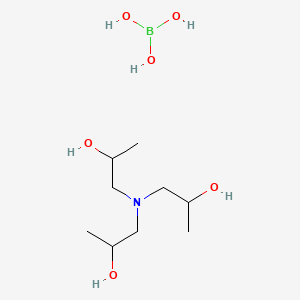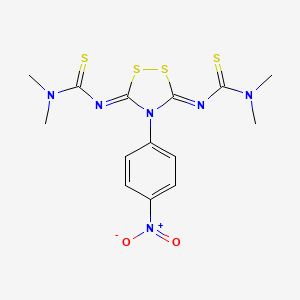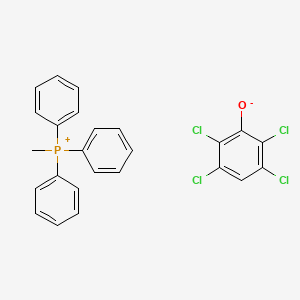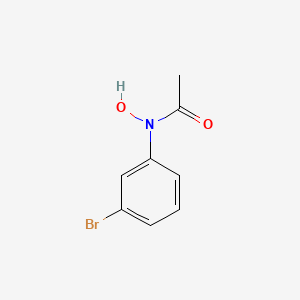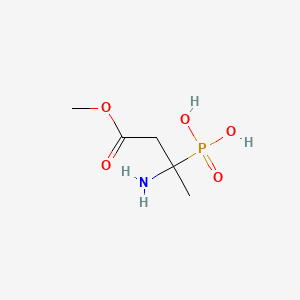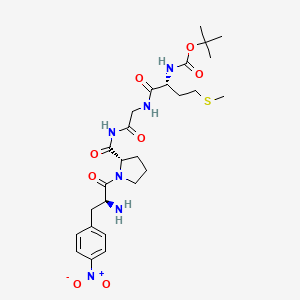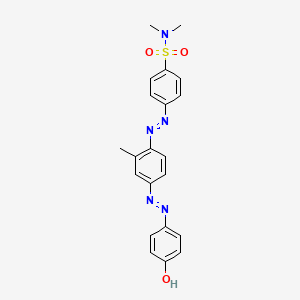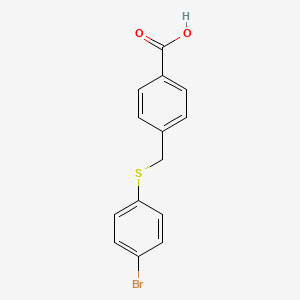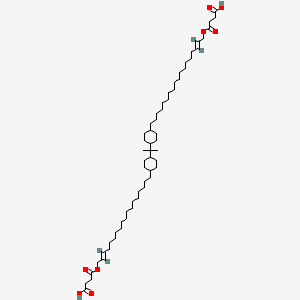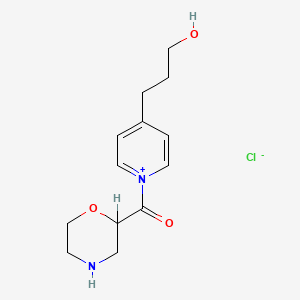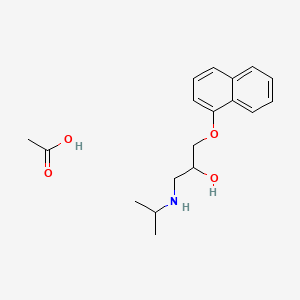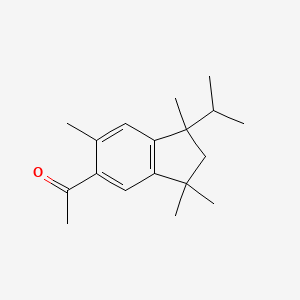
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone is a complex organic compound Its structure includes an indene backbone with multiple methyl and isopropyl substitutions, making it a highly branched molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone typically involves multi-step organic reactions. One common method includes:
Starting Materials: Indene derivatives, methylating agents, and isopropylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: To handle the volume of reactants.
Continuous Flow Systems: For efficient and consistent production.
Purification Processes: Such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: With reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires specific catalysts or solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or alkanes.
Substitution: Results in various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone exerts its effects involves:
Molecular Targets: Specific enzymes or receptors in biological systems.
Pathways: Interaction with cellular pathways that regulate various physiological processes.
類似化合物との比較
Similar Compounds
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1H-inden-5-YL)ethanone: Lacks the isopropyl group.
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-4-YL)ethanone: Different position of the ethanone group.
Uniqueness
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
92836-10-7 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
1-(1,3,3,6-tetramethyl-1-propan-2-yl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-11(2)18(7)10-17(5,6)15-9-14(13(4)19)12(3)8-16(15)18/h8-9,11H,10H2,1-7H3 |
InChIキー |
HADLISHZBKJUMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C(=O)C)C(CC2(C)C(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


